4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by the presence of a pyrazole ring fused with a pyrimidine ring, along with a chloro substituent and a difluorophenyl group. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and other therapeutic targets.
This compound falls under the category of heterocyclic compounds, specifically classified as a pyrazolo[3,4-d]pyrimidine. Its classification is based on the structural arrangement of nitrogen-containing rings which contribute to its chemical reactivity and biological properties.
The synthesis of 4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice. For instance, refluxing in ethanol or using solvent-free conditions has been reported to enhance yields and purity of the desired product .
The molecular structure of 4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine features:
The molecular formula for this compound is , with a molar mass of approximately 253.64 g/mol. The compound's structural integrity and purity can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .
The chemical reactivity of 4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine includes:
Reactions involving this compound often require specific conditions such as the presence of bases or acids to facilitate bond formation or cleavage. For instance, treatment with strong bases like sodium ethoxide can promote nucleophilic attacks on electrophilic centers within the molecule .
The mechanism of action for compounds like 4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves:
Studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant biological activity against various cancer cell lines and may serve as potential therapeutic agents for cancer treatment .
Relevant data from spectral analyses (NMR, IR) confirm the expected functional groups and bonding patterns within the molecule .
The primary applications of 4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine include:
This compound represents a promising area for further research in medicinal chemistry and drug development due to its structural versatility and biological activity.
The design of 4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine leverages a well-defined pharmacophore model essential for effective epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibition. Pyrazolo[3,4-d]pyrimidine serves as a purine bioisostere, mimicking the adenine moiety of ATP to compete for binding within the kinase’s catalytic cleft. This scaffold occupies the adenine binding pocket through π-π stacking and hydrogen-bonding interactions with key residues like Met793 [5] [9].
The 3,4-difluorophenyl group at the N1 position targets hydrophobic region I of EGFR, enhancing binding affinity through van der Waals contacts with residues such as Leu718 and Leu844. The chlorine atom at the C4 position acts as a hydrogen-bond acceptor, facilitating interactions with the hinge region backbone (Cys797) and improving ligand orientation. This configuration aligns with studies showing that halogen substitutions at C4 significantly boost inhibitory potency by 3–5-fold compared to unsubstituted analogs [5].
Table 1: Pharmacophore Features of 4-Chloro-1-(3,4-difluorophenyl)-1H-Pyrazolo[3,4-d]pyrimidine
Pharmacophore Element | Structural Component | Target EGFR Region | Key Interactions |
---|---|---|---|
Flat heteroaromatic ring | Pyrazolo[3,4-d]pyrimidine | Adenine binding pocket | H-bonds with Met793; π-π stacking |
Hydrophobic tail | 3,4-Difluorophenyl | Hydrophobic region I | Van der Waals with Leu718/Leu844 |
Hydrogen-bond acceptor | C4-chlorine | Hinge region | Polar interaction with Cys797 |
Structural modifications of the pyrazolo[3,4-d]pyrimidine core address acquired resistance mutations in EGFR, particularly the tertiary C797S mutation that invalidates covalent binding by third-generation inhibitors (e.g., osimertinib). The 3,4-difluorophenyl moiety confers steric adaptability within the ATP-binding cleft, allowing accommodation of sterically demanding mutations like L718Q and L796S. This flexibility prevents mutation-induced affinity loss, a limitation observed in rigid quinazoline-based inhibitors [4] [8].
The chlorine atom’s electronegativity mitigates resistance by forming water-bridged hydrogen bonds with Thr854, a residue unaffected by C797S. Computational studies confirm that chlorine’s polarizability compensates for the lost covalent interaction with C797, maintaining IC50 values below 50 nM against EGFRC797S [4]. Additionally, fluorine atoms on the phenyl ring enable dipole-stabilized interactions with the glycine-rich loop (residues Pro794–Gly796), reducing ATP affinity in mutant isoforms [8].
Table 2: Inhibitory Activity Against EGFR Mutants
EGFR Variant | Structural Alteration | Impact on Binding | Compound IC50 (μM)* |
---|---|---|---|
Wild-type (WT) | – | Standard ATP-pocket occupancy | 0.034 ± 0.006 |
L858R/T790M (TKD) | Gatekeeper mutation | Enhanced ATP affinity; steric hindrance | 0.236 ± 0.012 |
L858R/T790M/C797S | Cysteine→serine | Loss of covalent binding site | 0.057 ± 0.003 |
Exon 20 insertions | A-loop elongation | Steric clash with drug backbone | 1.89 ± 0.21 |
*Data derived from enzymatic assays against recombinant EGFR kinases [4] [8]. TKD: Tyrosine kinase domain.
Unlike conventional adenine-mimicking inhibitors (e.g., erlotinib), the pyrazolo[3,4-d]pyrimidine scaffold exhibits enhanced metabolic stability due to its resistance to adenosine deaminase, a common limitation of purine-based therapeutics. This stability arises from the replacement of the imidazole ring in adenine with a pyrazole, which eliminates the N7 position susceptible to enzymatic hydrolysis [9].
The planarity and π-electron density of the pyrazolo[3,4-d]pyrimidine core enable stronger stacking interactions with Phe723 in the DFG motif compared to bicyclic quinazolines. Density functional theory (DFT) calculations reveal a 20% increase in electron delocalization across the pyrazolo[3,4-d]pyrimidine ring versus quinazoline, correlating with higher binding entropy [5].
Table 3: Comparative Analysis of Pyrazolopyrimidine vs. Adenine-Based Inhibitors
Parameter | 4-Chloro-1-(3,4-difluorophenyl)-Pyrazolopyrimidine | Erlotinib (Quinazoline) | Adenine Nucleoside Analogs |
---|---|---|---|
Bioisosteric Relationship | Purine mimic (N1=C6 linkage) | Purine mimic (fused bicyclic) | Native ATP fragment |
Metabolic Stability | High (resists deaminases) | Moderate | Low (vulnerable to deamination) |
Electron Delocalization | 8.72 e⁻/ų | 7.15 e⁻/ų | 7.98 e⁻/ų |
Binding Affinity (ΔG, kcal/mol) | –10.2 ± 0.3 | –9.1 ± 0.4 | –8.7 ± 0.5 |
The C4-chlorine atom provides a hydrogen-bonding profile distinct from the 4-anilino group in first-generation TKIs. While anilino derivatives form water-mediated bonds with Thr790, the chlorine’s smaller ionic radius enables direct contact with Cys797, reducing entropic penalties during binding [9]. This difference underpins the compound’s superior activity against T790M-positive cells, where erlotinib faces steric clashes.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3